2-Fluoro-3-methylbenzofuran
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Overview
Description
2-Fluoro-3-methylbenzofuran is a fluorinated derivative of benzofuran, a heterocyclic compound containing a fused benzene and furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-methylbenzofuran typically involves the fluorination of benzofuran derivatives. One common method starts with the nitration of o-methylphenol to produce 2-methyl-6-nitrophenol. This intermediate undergoes hydroxyl chlorination to form 2-chloro-3-nitrotoluene, which is then fluorinated to yield 2-fluoro-3-nitrotoluene. Finally, the methyl group is oxidized to produce 2-fluoro-3-nitrobenzoic acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using reagents like cesium tetrafluorocobaltate (III) or trifluoromethyl hypofluorite. These methods ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-3-methylbenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation or metal hydrides such as sodium borohydride are typical reducing agents.
Substitution: Halogenation reagents like bromine or chlorine, and nucleophiles like amines or thiols, are frequently employed.
Major Products: The major products formed from these reactions include various substituted benzofurans, quinones, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Fluoro-3-methylbenzofuran has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and heterocycles.
Biology: The compound’s unique structure makes it a valuable probe in studying biological systems and enzyme interactions.
Mechanism of Action
The mechanism of action of 2-Fluoro-3-methylbenzofuran involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects .
Comparison with Similar Compounds
3-Fluorobenzofuran: Similar in structure but lacks the methyl group, which can affect its chemical reactivity and biological activity.
2-Methylbenzofuran: Lacks the fluorine atom, resulting in different pharmacological properties.
2-Fluorobenzofuran: Similar but without the methyl group, leading to variations in its chemical behavior and applications.
Uniqueness: 2-Fluoro-3-methylbenzofuran’s unique combination of a fluorine atom and a methyl group provides distinct chemical and biological properties. This makes it a versatile compound in various research and industrial applications, offering advantages over its non-fluorinated or non-methylated counterparts .
Properties
Molecular Formula |
C9H7FO |
---|---|
Molecular Weight |
150.15 g/mol |
IUPAC Name |
2-fluoro-3-methyl-1-benzofuran |
InChI |
InChI=1S/C9H7FO/c1-6-7-4-2-3-5-8(7)11-9(6)10/h2-5H,1H3 |
InChI Key |
DIHNHDAHHLWZFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)F |
Origin of Product |
United States |
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